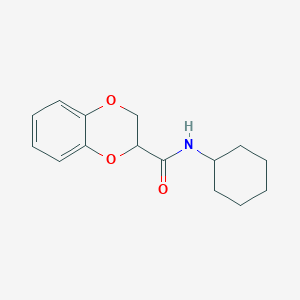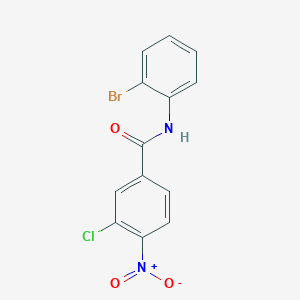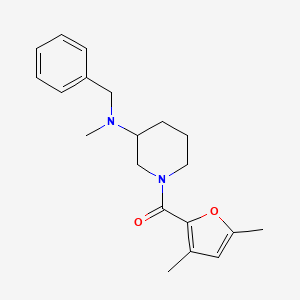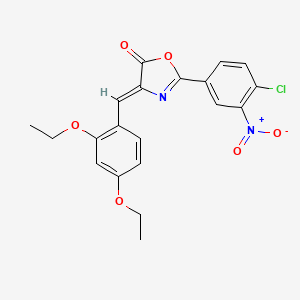
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDCAA, is a synthetic compound that has shown promising results in various scientific research applications. This compound belongs to the class of benzodioxine derivatives and has a unique molecular structure. BDCAA has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological pathways.
作用机制
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects by modulating various biological pathways. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. These pathways play a crucial role in various biological processes, and the modulation of these pathways by this compound has shown promising results in various scientific research applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the significant advantages of using N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its ability to modulate various biological pathways. This compound has shown promising results in various research applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, the synthesis of this compound is relatively straightforward, and the compound can be produced on a large scale. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner.
未来方向
There are several future directions for the research on N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the molecular mechanisms of this compound and its effects on various biological pathways. Additionally, the development of more soluble analogs of this compound could overcome some of the limitations of the compound and enhance its potential as a therapeutic agent.
合成方法
The synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of cyclohexylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for research purposes.
科学研究应用
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in various research applications, including neuroprotection, anti-inflammatory, and anti-cancer effects. This compound has been shown to modulate various biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to modulate the NF-κB pathway, which is involved in inflammation and immune response.
属性
IUPAC Name |
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-11-6-2-1-3-7-11)14-10-18-12-8-4-5-9-13(12)19-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCGYAEYRKCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56321651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-piperidinecarboxamide bis(trifluoroacetate)](/img/structure/B6080689.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)

![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)
![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)

